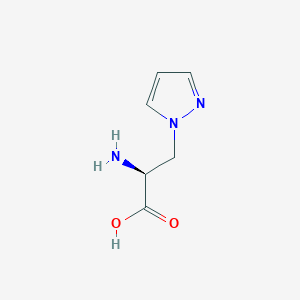

3-(Pyrazol-1-yl)-L-alanine

Übersicht

Beschreibung

3-(Pyrazol-1-yl)-L-alanine is an amino acid derivative where the pyrazole ring is attached to the alpha carbon of L-alanine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrazol-1-yl)-L-alanine typically involves the reaction of L-alanine with pyrazole derivatives. One common method is the nucleophilic substitution reaction where the amino group of L-alanine reacts with a pyrazole derivative under basic conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts may also be employed to enhance the reaction rate and selectivity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can participate in substitution reactions, where the pyrazole ring can be further functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products:

Wissenschaftliche Forschungsanwendungen

3-(Pyrazol-1-yl)-L-alanine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 3-(Pyrazol-1-yl)-L-alanine exerts its effects is primarily through its interaction with specific enzymes and receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate enzyme activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target.

Vergleich Mit ähnlichen Verbindungen

3-(Imidazol-1-yl)-L-alanine: Similar structure but with an imidazole ring instead of a pyrazole ring.

3-(Triazol-1-yl)-L-alanine: Contains a triazole ring, offering different chemical properties and reactivity.

3-(Pyridyl)-L-alanine: Features a pyridine ring, which can lead to different biological activities.

Uniqueness: 3-(Pyrazol-1-yl)-L-alanine is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying enzyme mechanisms and developing new therapeutic agents.

Biologische Aktivität

3-(Pyrazol-1-yl)-L-alanine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is an amino acid derivative featuring a pyrazole ring, which is known for its diverse biological activities. The presence of the pyrazole moiety enhances the compound's interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, leading to bactericidal effects.

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction. It also inhibits cell proliferation by arresting the cell cycle at critical checkpoints.

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.6 | Inhibition of protein synthesis |

| Escherichia coli | 31.2 | Disruption of cell wall synthesis |

| Pseudomonas aeruginosa | 62.5 | Inhibition of nucleic acid synthesis |

These findings indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with biofilm formation.

Anticancer Studies

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The results are presented in Table 2.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis |

| MCF-7 | 15 | Cell cycle arrest at G2/M phase |

| A549 | 20 | Caspase activation |

The compound's ability to induce apoptosis and inhibit cell growth highlights its potential as a therapeutic agent in cancer treatment.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the effectiveness of this compound in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a significant reduction in bacterial load in infected animal models, demonstrating its potential as a novel antimicrobial agent.

Case Study 2: Cancer Treatment

In another study, researchers investigated the use of this compound in combination with conventional chemotherapy agents. The combination therapy showed enhanced efficacy compared to single-agent treatments, suggesting that this compound may serve as an adjunct therapy in cancer management.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-pyrazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGOPELHGLPKLL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2734-48-7, 10162-27-3 | |

| Record name | (αS)-α-Amino-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2734-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Pyrazol-1-ylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010162273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.